

Vericiguat: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Vericiguat

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Vericiguat is a novel, orally administered soluble guanylate cyclase (sGC) stimulator.^{[1][2][3]} It is indicated for the treatment of symptomatic chronic heart failure in adult patients with a reduced ejection fraction who have recently experienced a worsening event.^{[4][5]} This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Vericiguat is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds. Its structure has been optimized to reduce susceptibility to oxidative metabolism, which contributes to its long half-life and allows for once-daily dosing.

Table 1: Chemical Identifiers for **Vericiguat**

Identifier	Value	Reference
IUPAC Name	methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate	
CAS Number	1350653-20-1	
Molecular Formula	C ₁₉ H ₁₆ F ₂ N ₈ O ₂	
Molecular Weight	426.39 g/mol	
Synonyms	BAY 1021189, MK-1242	

Physicochemical Properties

Vericiguat is a white to yellowish powder. Its physicochemical characteristics are critical for its absorption, distribution, and formulation. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.

Table 2: Physicochemical Properties of **Vericiguat**

Property	Value	Reference
Melting Point	149-158 °C	
pKa	4.7 (basic)	
Log P	2.99	
Solubility	- Freely soluble in dimethyl sulfoxide- Slightly soluble in acetone- Very slightly soluble in ethanol, acetonitrile, methanol, ethyl acetate- Practically insoluble in 2-propanol	
BCS Class	Class II	

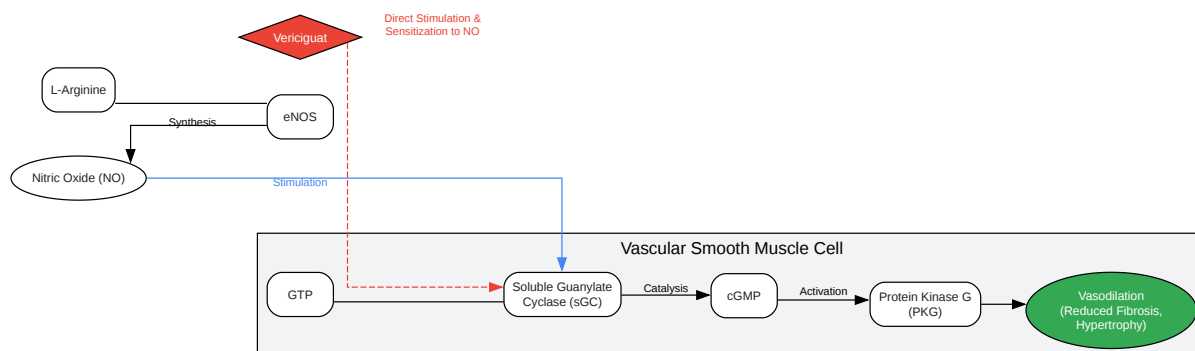
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Vericiguat's therapeutic effect is derived from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In heart failure, this pathway is impaired due to decreased NO bioavailability and sGC dysfunction, leading to reduced levels of cyclic guanosine monophosphate (cGMP). This reduction contributes to myocardial and vascular dysfunction.

Vericiguat acts through a dual mechanism:

- **Direct sGC Stimulation:** It directly stimulates sGC, independent of NO, leading to increased cGMP production.
- **Sensitization to NO:** It sensitizes sGC to endogenous NO, enhancing the enzyme's response even at low NO concentrations.

The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates several beneficial downstream effects, including vasodilation, and reductions in cardiac fibrosis, hypertrophy, and inflammation.



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Caption: **Vericiguat**'s Mechanism of Action on the NO-sGC-cGMP Pathway.

Pharmacokinetic and Pharmacodynamic Properties

Vericiguat exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its absorption is significantly improved when taken with food, which also reduces pharmacokinetic variability.

Table 3: Pharmacokinetic Properties of **Vericiguat** in Patients with Heart Failure

Parameter	Value	Reference
Bioavailability	~93% (with food)	
Tmax (Time to max. concentration)	~4 hours (with food)	
Cmax (at 10 mg dose)	350 mcg/L	
AUC (at 10 mg dose)	6,680 mcg·h/L	
Volume of Distribution (Vd)	~44 L	
Plasma Protein Binding	~98% (primarily to albumin)	
Metabolism	Primarily via glucuronidation (UGT1A9 and UGT1A1) to an inactive N-glucuronide metabolite. <5% via CYP-mediated oxidation.	
Half-life ($t_{1/2}$)	~30 hours	
Clearance	~1.3 L/h	
Excretion	~53% in urine (as inactive metabolite), ~45% in feces (as unchanged drug)	

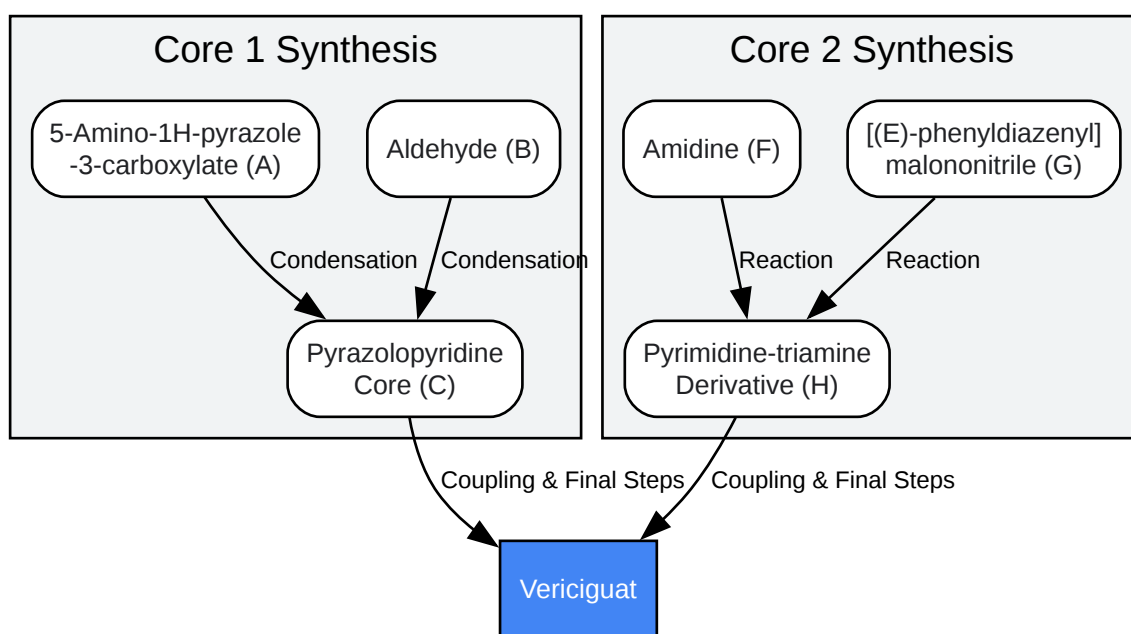
Pharmacodynamically, **Vericiguat** causes relaxation of vascular smooth muscle, leading to vasodilation. In clinical studies, this resulted in small mean reductions in systolic blood pressure (~1-2 mmHg greater than placebo).

Synthesis and Manufacturing

The synthesis of **Vericiguat** involves a multi-step process. While proprietary details are not fully public, key steps described in the literature involve the construction of two main heterocyclic cores followed by their coupling.

A generalized workflow includes:

- **Formation of the Pyrazolopyridine Core:** Construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate. This involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an appropriate aldehyde.
- **Formation of the Pyrimidine Moiety:** Synthesis of a pyrimidine-4,5,6-triamine derivative. This can be achieved through the reaction of [(E)-phenyldiazenyl]malononitrile with an amidine.
- **Coupling and Final Modification:** The two core structures are coupled, followed by final chemical modifications, such as the introduction of the methyl carbamate group, to yield the final **Vericiguat** molecule.



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Caption: Simplified workflow for the synthesis of **Vericiguat**.

Analytical Methodologies

Robust analytical methods are essential for the quantification of **Vericiguat** in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

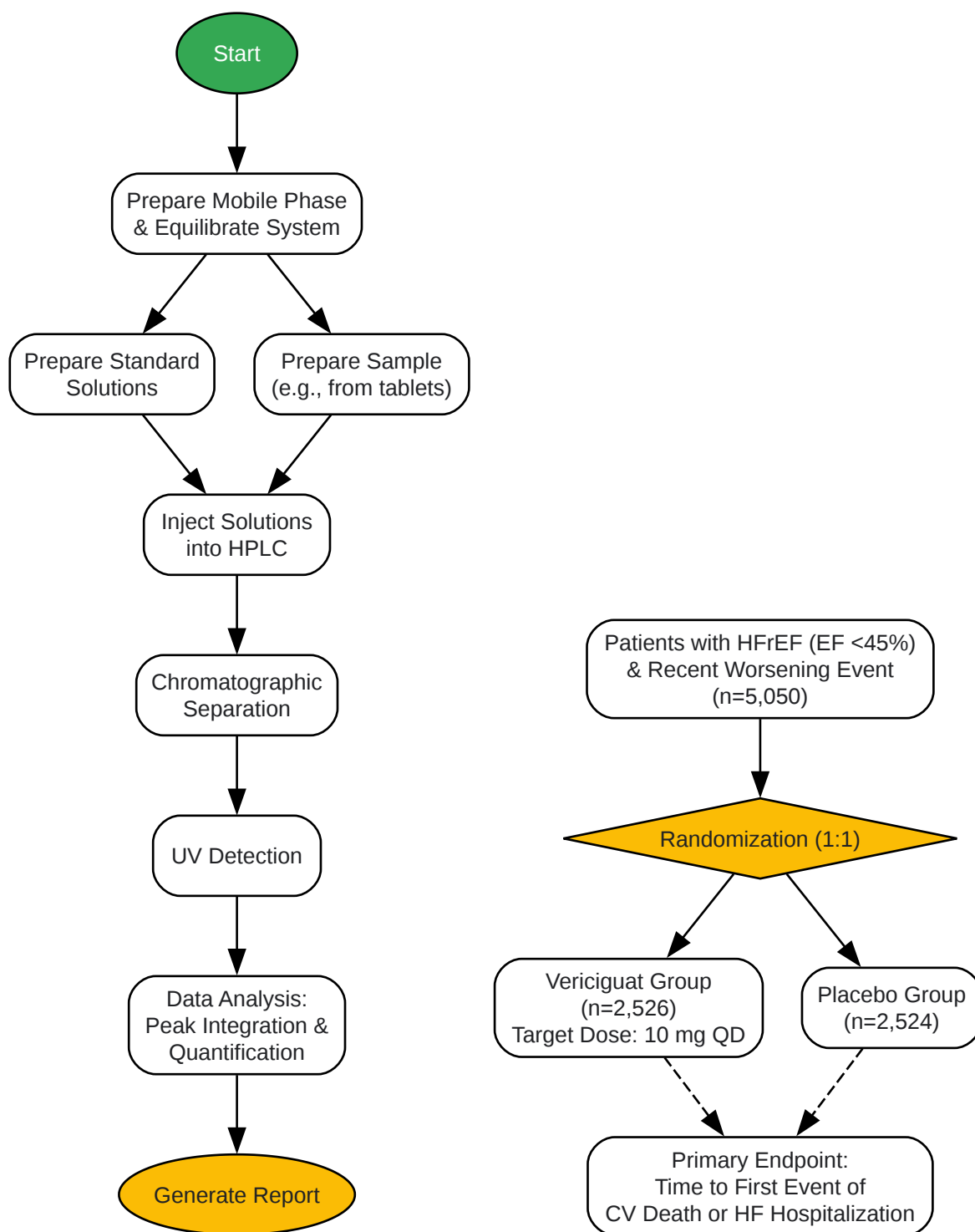
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of **Vericiguat**.

Table 4: Example HPLC Method Parameters for **Vericiguat** Analysis

Parameter	Description	Reference
Column	Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm)	
Mobile Phase	Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v)	
Flow Rate	1.0 mL/min	
Detection	UV at 258 nm	
Retention Time	~4.06 minutes	

Experimental Protocol Outline (HPLC):

- **Standard Preparation:** A standard stock solution of **Vericiguat** is prepared by dissolving a known quantity in a suitable solvent like methanol. Working standards are prepared by serial dilution.
- **Sample Preparation (Tablets):** A number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific dose is dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to the final concentration.
- **Chromatography:** The prepared standard and sample solutions are injected into the HPLC system.
- **Quantification:** The peak area of **Vericiguat** in the sample chromatogram is compared to the peak area from the standard to determine the concentration. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.



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